3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid
Description
3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that features a fluoro-substituted phenyl ring and a methoxybenzoic acid moiety
Properties
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-11-5-8(4-9(6-11)14(17)18)12-3-2-10(15)7-13(12)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMMDARQGINQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689423 | |
| Record name | 4'-Fluoro-2'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-49-9 | |
| Record name | 4'-Fluoro-2'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxyacetophenone and 5-methoxybenzoic acid.
Condensation Reaction: The 4-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with 5-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The fluoro-substituted phenyl ring can be reduced to form a hydroxyphenyl ring.
Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-2-oxophenyl)-5-methoxybenzoic acid.
Reduction: Formation of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a model compound in studies investigating the effects of fluoro-substitution on biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is unique due to its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
